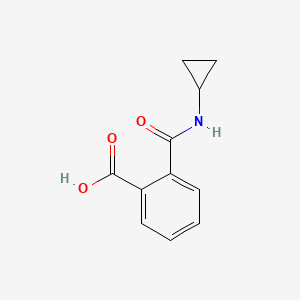
2-((Cyclopropylamino)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclopropylamino)carbonyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylamino)carbonyl)benzoic acid typically involves the reaction of cyclopropylamine with benzoic acid derivatives under specific conditions. One common method is the amidation reaction, where cyclopropylamine reacts with benzoic acid in the presence of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-((Cyclopropylamino)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions can be facilitated by electrophiles or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and physical properties.
Scientific Research Applications
2-((Cyclopropylamino)carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It can be utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 2-((Cyclopropylamino)carbonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can act as a ligand, binding to receptors or enzymes, while the benzoic acid moiety can influence biological processes through its acidic properties. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
2-((Cyclopropylamino)carbonyl)benzoic acid can be compared with other similar compounds, such as:
2-(Cyclopropylamino)-5-pyrimidinylboronic acid
Cyclopropylamine
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
2-Cyclopropylamino-5-methyl-3-nitropyridine
These compounds share structural similarities but differ in their functional groups and applications
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(cyclopropylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-7-5-6-7)8-3-1-2-4-9(8)11(14)15/h1-4,7H,5-6H2,(H,12,13)(H,14,15) |
InChI Key |
XFCORKCVQRHKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
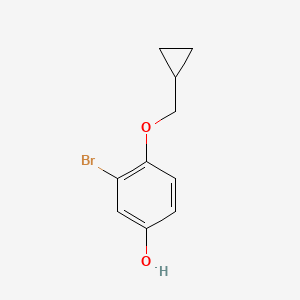
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
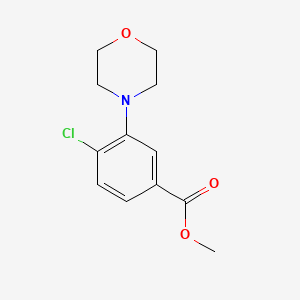
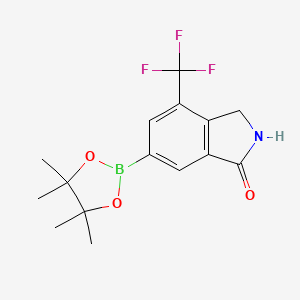
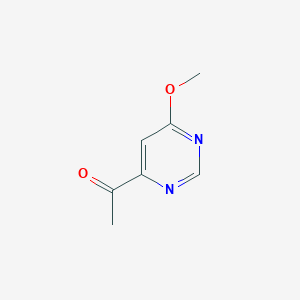
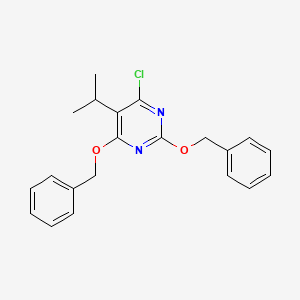
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)
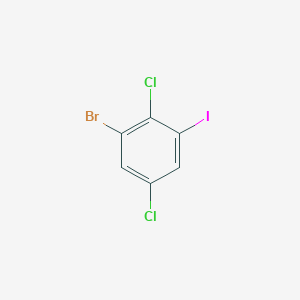

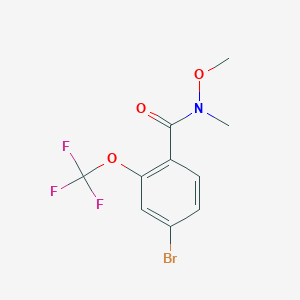
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)
![tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15363067.png)
![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
